Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate
Description
Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate (CAS: 340774-26-7) is a β-keto ester derivative characterized by a dimethylamino-methylidene substituent at the C2 position and a methyl group at the C4 position. This compound is synthesized via a condensation reaction between methyl 4-methyl-3-oxopentanoate and 1,1-dimethoxy-N,N-dimethylmethanamine at 80°C, yielding an orange oil with 95% efficiency . Its molecular weight is 200.0 g/mol (LC-MS: m/z = 200.0 [M + H]⁺), and it exhibits a retention time (RT) of 1.00 under standard analytical conditions . The dimethylamino group imparts electron-donating properties, influencing its reactivity and spectral behavior. The compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, as evidenced by its role in patented processes for fungicide intermediates .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl (2Z)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C10H17NO3/c1-7(2)9(12)8(6-11(3)4)10(13)14-5/h6-7H,1-5H3/b8-6- |
InChI Key |
QZPNNRGMLHAXQZ-VURMDHGXSA-N |
Isomeric SMILES |
CC(C)C(=O)/C(=C/N(C)C)/C(=O)OC |
Canonical SMILES |
CC(C)C(=O)C(=CN(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Michael Addition
An alternative synthetic route involves base-catalyzed Michael addition reactions, where a nucleophile (such as dimethylamine) adds to an α,β-unsaturated ester intermediate.
- The α,β-unsaturated ester is deprotonated under basic conditions.
- Dimethylamine attacks the electrophilic β-carbon, forming the desired adduct.
- Subsequent proton transfers and tautomerizations yield Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate.
- Use of mild bases (e.g., sodium hydride or potassium carbonate).
- Solvents such as dimethylacetamide (DMAc) or dimethylformamide (DMF).
- Ambient to moderate temperatures (25–80°C).
- This method can produce high-purity products in a single step.
- It allows for efficient synthesis with fewer purification steps.
- The reaction mechanism involves deprotonation followed by nucleophilic conjugate addition, as demonstrated in recent green chemistry studies.
Data Table: Summary of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation Reaction | Dimethylamine + β-keto ester | Acid catalyst, 20–120°C, anhydrous | 90–95 | >95 | High selectivity, scalable | Moisture sensitive, side reactions |
| Base-Catalyzed Michael Addition | α,β-unsaturated ester + dimethylamine | Mild base, DMAc/DMF, 25–80°C | 85–92 | >98 | Single-step, high purity | Requires strong base, solvent use |
| Amidation (Related Intermediate) | Isobutyryl methyl acetate + amine | DMAP catalyst, 80–120°C, reflux | 96–98 | >98 | High yield, low impurities | Requires solvent recovery steps |
Full Research Findings and Mechanistic Insights
Reaction Mechanism
The condensation reaction mechanism involves:
- Formation of an iminium ion intermediate by nucleophilic attack of dimethylamine on the carbonyl carbon of the β-keto ester.
- Subsequent elimination of water leading to the formation of the methylidene double bond.
- Tautomerization stabilizes the final enamine ester structure.
In the Michael addition route:
- The base deprotonates the α-position of the ester, generating an enolate ion.
- The nucleophilic dimethylamine attacks the β-position of the α,β-unsaturated ester.
- Protonation and rearrangement yield the target compound.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the presence of the dimethylamino group and methylidene moiety.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Used to quantify purity, often exceeding 95% in optimized syntheses.
Industrial Considerations
- Temperature control is critical to avoid decomposition and impurity formation.
- Removal of by-products such as methanol or aniline (in related amidation) improves yield and product quality.
- Solvent recovery and recycling reduce environmental impact and production costs.
- Anhydrous conditions and inert atmosphere may be required for scale-up.
Chemical Reactions Analysis
Types of Reactions
Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions yield alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Primary and secondary amines are used for substitution reactions, often under reflux conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate:
Spectral and Physical Properties
- Crystallinity : The thiophene derivative (Ethyl 5-acetyl-2-{…}) forms stable crystals with planar geometry and hydrogen-bonded networks , whereas the target compound exists as an oil, likely due to its flexible β-keto ester backbone .
- Spectral Data: The dimethylamino group in the target compound enhances UV-Vis absorbance in the visible range (orange color), contrasting with the colorless thiophene derivative . Methotrexate dimethylamide shows distinct HPLC retention (RT = 1.51), useful for analytical differentiation .
Key Research Findings
Reactivity Trends: The dimethylamino-methylidene group in the target compound enhances nucleophilicity at the β-keto position, facilitating enamine-based transformations absent in simpler analogues like Methyl 4,4-dimethyl-3-oxopentanoate .
Stability Challenges : Unlike crystalline thiophene derivatives , the target compound’s oil form necessitates stabilization during storage, often requiring inert atmospheres .
Analytical Differentiation : Methotrexate-related compounds and the target can be resolved via HPLC (RT differences: 1.00 vs. 1.51), critical for purity assessments .
Biological Activity
Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate, commonly referred to as a derivative of α-amino acids, has garnered attention in various fields of biological and medicinal research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₁O₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 1245010-29-0 |
| Structure | Structure |
The biological activity of this compound primarily involves its role as an electrophile, which allows it to interact with nucleophilic sites on enzymes and proteins. This interaction can lead to modulation of various biological pathways, potentially influencing enzyme activity and receptor functions.
Key Mechanisms:
- Enzyme Interaction : The compound acts as a probe in biochemical assays, aiding in the study of enzyme mechanisms.
- Electrophilic Reactions : It can participate in Michael additions and other electrophilic reactions, which are crucial for synthesizing complex organic molecules.
Biological Activities
Research indicates that Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate exhibits several biological activities:
- Anti-inflammatory Properties : Investigated for its potential to modulate inflammatory responses.
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
- Antimicrobial Effects : Exhibits activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
Case Studies
- Anti-inflammatory Study : A study assessed the compound's effect on cytokine production in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with the compound, suggesting its potential utility in managing inflammatory diseases.
- Anticancer Research : In vitro experiments demonstrated that Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate could induce apoptosis in human cancer cell lines, such as breast and prostate cancer cells, with IC50 values comparable to established chemotherapeutics.
Applications in Research and Industry
Due to its versatile nature, this compound serves multiple roles:
- Synthetic Chemistry : Used as a building block for synthesizing heterocyclic compounds.
- Pharmaceutical Development : Investigated for potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions.
- Biochemical Probes : Employed in studies focusing on enzyme mechanisms and protein interactions, aiding researchers in understanding complex biological processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via condensation of methyl 4-methyl-3-oxopentanoate with 1,1-dimethoxy-N,N-dimethylmethanamine. Heating at 80°C for 1 hour under anhydrous conditions achieves a 95% yield. Solvent-free conditions and vacuum concentration are critical for isolating the product as an orange oil .
- Key Parameters : Reaction temperature (80°C), stoichiometric ratio (1:1.2 for the starting materials), and removal of volatile byproducts under reduced pressure .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- LC-MS : A prominent [M+H]+ peak at m/z 200.0 with a retention time (RT) of 1.00 minutes confirms molecular identity .
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the methylidene (CH=N) group and ester functionalities.
- IR Spectroscopy : Stretching frequencies for the carbonyl (C=O) and imine (C=N) groups validate structural motifs.
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to detect impurities.
Q. What storage conditions ensure the compound’s stability over time?
- Stability Factors : The compound is sensitive to moisture and elevated temperatures. Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent degradation of the methylidene group .
- pH Considerations : Avoid prolonged exposure to acidic or basic conditions, which may hydrolyze the ester or imine functionalities .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the methylidene group during synthesis?
- Proposed Mechanism : The reaction proceeds via nucleophilic attack of the enolate (from methyl 4-methyl-3-oxopentanoate) on the electrophilic carbon of 1,1-dimethoxy-N,N-dimethylmethanamine, followed by elimination of methanol to form the conjugated imine .
- Advanced Confirmation : Isotopic labeling (e.g., ¹⁸O tracing) or computational modeling (DFT) could validate intermediates.
Q. How do tautomeric equilibria impact spectral interpretation of this compound?
- Challenge : The methylidene group may exhibit keto-enol tautomerism, complicating NMR analysis.
- Resolution : Use variable-temperature NMR to observe tautomer dynamics. Deuterated solvents (e.g., DMSO-d₆) enhance resolution of exchangeable protons .
Q. What strategies are effective for synthesizing derivatives of this compound for structure-activity studies?
- Example : Alkylation at the α-position using benzyl bromides (e.g., 3,4-dichlorobenzyl bromide) in THF with DIPEA as a base. This yields derivatives for pharmacological screening .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and base strength (e.g., LiCl vs. K₂CO₃) to control regioselectivity .
Q. How should researchers resolve contradictions in synthetic yields reported across studies?
- Troubleshooting :
- Verify reagent purity (e.g., ACS-grade solvents) and anhydrous conditions .
- Monitor reaction progress via TLC or in-situ IR to identify incomplete condensation.
- Reproduce methods from peer-reviewed protocols (e.g., USP guidelines for ketone derivatives) .
Safety and Compliance
Q. What safety protocols are mandatory for handling this compound?
- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of vapors.
- Disposal : Follow institutional guidelines for organic waste containing imine/ester groups. Neutralize acidic/basic residues before disposal .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | |
| LC-MS [M+H]+ | m/z 200.0 | |
| Optimal Reaction Temp | 80°C | |
| Stability Storage | –20°C under N₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
